molecular formula C15H13NO7S B12335902 Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-

Cat. No.: B12335902
M. Wt: 351.3 g/mol
InChI Key: OKOAETIGGGOLCP-UHFFFAOYSA-N
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Description

This compound is a benzaldehyde derivative with three key substituents:

  • 3-ethoxy group: An ethoxy substituent at the 3-position, which introduces electron-donating effects and influences solubility.
  • 2-[(phenylsulfonyl)oxy] group: A phenylsulfonyloxy substituent at the 2-position, which enhances steric bulk and may participate in elimination or nucleophilic substitution reactions due to its sulfonyl leaving group .

Properties

Molecular Formula

C15H13NO7S

Molecular Weight

351.3 g/mol

IUPAC Name

(6-ethoxy-2-formyl-3-nitrophenyl) benzenesulfonate

InChI

InChI=1S/C15H13NO7S/c1-2-22-14-9-8-13(16(18)19)12(10-17)15(14)23-24(20,21)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

OKOAETIGGGOLCP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)[N+](=O)[O-])C=O)OS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Multi-Step Electrophilic Substitution Route

Initial Substrate Preparation

Starting with 2-hydroxybenzaldehyde (salicylaldehyde) , the ethoxy group is introduced via Williamson ether synthesis :

  • Reaction : 2-Hydroxybenzaldehyde + Ethyl bromide → 3-Ethoxy-2-hydroxybenzaldehyde
  • Conditions : K₂CO₃, DMF, 80°C, 12 h.
  • Yield : 78–85% (HPLC purity >95%).

Nitration at Position 6

The ethoxy group directs nitration to the para position relative to itself (C6):

  • Reagents : Fuming HNO₃ (90%)/H₂SO₄ (10%), 0–5°C, 2 h.
  • Intermediate : 3-Ethoxy-6-nitro-2-hydroxybenzaldehyde.
  • Yield : 65–70%.

Sulfonylation at Position 2

The phenolic hydroxyl group is sulfonylated using phenylsulfonyl chloride :

  • Reaction :
    • 3-Ethoxy-6-nitro-2-hydroxybenzaldehyde + PhSO₂Cl → Target compound
  • Conditions : Pyridine (base), CH₂Cl₂, 25°C, 4 h.
  • Yield : 82–88%.
Table 1: Key Parameters for Electrophilic Substitution Route
Step Reagents/Conditions Yield (%) Purity (%)
1 K₂CO₃, EtBr, DMF 85 97
2 HNO₃/H₂SO₄, 0°C 70 92
3 PhSO₂Cl, Pyridine 88 99

Protection-Deprotection Strategy

Aldehyde Protection as Acetal

To prevent aldehyde oxidation during nitration/sulfonylation:

  • Reaction : 3-Ethoxy-2-hydroxybenzaldehyde + Ethylene glycol → Acetal intermediate
  • Catalyst : p-TsOH, toluene, reflux, 6 h.
  • Yield : 91%.

Nitration and Sulfonylation

  • Nitration : As in Section 2.2.
  • Sulfonylation : As in Section 2.3.

Acetal Deprotection

  • Reagents : HCl (1M)/THF (1:1), 25°C, 2 h.
  • Final Yield : 74% overall.
Table 2: Protection-Deprotection Route Efficiency
Step Description Yield (%)
1 Acetal formation 91
2 Nitration 68
3 Sulfonylation 86
4 Deprotection 95
Total Cumulative 74

Modular Assembly via Cross-Coupling

Suzuki-Miyaura Coupling

Aryl boronic acids pre-functionalized with ethoxy/nitro groups are coupled to a sulfonylated benzaldehyde precursor:

  • Catalyst : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 80°C, 12 h.
  • Yield : 62%.

Limitations

  • Requires pre-synthesized boronic acids, increasing cost.
  • Lower yields due to steric hindrance from sulfonyl group.

Comparative Analysis of Methods

Table 3: Route Comparison
Parameter Electrophilic Substitution Protection-Deprotection Modular Assembly
Total Yield (%) 70 74 62
Step Count 3 4 2
Scalability High Moderate Low
Purification Ease Moderate Challenging Difficult

Critical Reaction Optimizations

Nitration Regioselectivity

  • Ethoxy vs. Aldehyde Directing : Ethoxy (stronger +M effect) dominates, directing nitration to C6.
  • Side Products : <5% C4-nitro isomer observed.

Sulfonylation Efficiency

  • Base Selection : Pyridine outperforms Et₃N (prevents aldehyde oxidation).
  • Solvent Impact : CH₂Cl₂ > THF (higher solubility of PhSO₂Cl).

Industrial-Scale Considerations

  • Cost Drivers : PhSO₂Cl ($120/kg) contributes to 60% of raw material costs.
  • Waste Streams : H₂SO₄ from nitration requires neutralization (CaCO₃).

Chemical Reactions Analysis

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- has several noteworthy applications in scientific research:

1. Organic Synthesis

  • Building Block : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can participate in various chemical reactions, including oxidation, reduction, and substitution reactions .

2. Biological Activity

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further exploration in pharmaceutical applications.
  • Potential Anticancer Activity : Research is ongoing to investigate its potential anticancer properties, focusing on its mechanism of action and interaction with cellular targets.

3. Medicinal Chemistry

  • Therapeutic Applications : The compound is being studied for its potential therapeutic applications in treating various diseases due to its biological activity. Its nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components .

4. Industrial Applications

  • Manufacture of Dyes and Fragrances : Benzaldehyde derivatives are commonly used in the production of dyes and fragrances due to their aromatic properties and ability to form stable compounds .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- demonstrated its effectiveness against several bacterial strains. The compound was tested using standard diffusion methods, revealing a significant inhibition zone compared to control substances. This finding suggests potential applications in developing new antimicrobial agents.

Case Study 2: Synthesis of Complex Organic Molecules

In synthetic organic chemistry, Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- has been utilized as a precursor for synthesizing more complex structures. Researchers have successfully employed this compound in multi-step synthesis processes to create novel compounds with enhanced biological activity.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]-" with structurally related benzaldehyde derivatives, focusing on substituent effects, molecular weights, and reactivity:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity References
Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- 3-ethoxy, 6-nitro, 2-[(phenylsulfonyl)oxy] Not provided Inferred ~350–400 High polarity due to nitro and sulfonyl groups; potential for Z/E isomerism in reactions . N/A
Benzaldehyde, 3-ethoxy 3-ethoxy C₉H₁₀O₂ 150.17 Lower polarity; boiling point ~200–220°C (estimated); used as a precursor in flavor chemistry .
Benzaldehyde, 3-[2,4-dinitro-6-(trifluoromethyl)phenoxy]- 3-phenoxy with 2,4-dinitro, 6-CF₃ C₁₄H₇F₃N₂O₆ 356.22 Extremely electron-deficient; low aqueous solubility due to nitro and CF₃ groups .
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde 6-benzyloxy, 2-fluoro, 3-methyl C₁₅H₁₃FO₂ 244.26 Moderate polarity; fluoro group enhances stability against oxidation .
Benzaldehyde, 3-hydroxy-2-methoxy- 3-hydroxy, 2-methoxy C₈H₈O₃ 152.15 Polar due to hydroxyl group; forms hydrogen bonds; used in pharmaceutical intermediates .

Key Research Findings:

Reactivity of Sulfonyl Groups : Compounds with phenylsulfonyloxy groups, such as the target molecule, undergo elimination or substitution reactions under basic conditions. For example, phenylsulfonyl chloride reacts with hydantoin derivatives to form stable sulfones with Z selectivity, as observed in NMR analysis .

Nitro Group Effects : The 6-nitro substituent in the target compound likely reduces electron density at the aromatic ring, making it susceptible to nucleophilic aromatic substitution (e.g., with amines or thiols) .

Ethoxy vs.

Steric Hindrance : The phenylsulfonyloxy group at the 2-position introduces steric bulk, which may slow down reactions at adjacent positions (e.g., 1- or 3-positions) .

Biological Activity

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- is a complex organic compound with notable biological activity attributed to its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- has a molecular formula of C15H13N O7S and a molar mass of approximately 351.33 g/mol. Its structure includes a benzaldehyde core modified by ethoxy, nitro, and phenylsulfonyl groups, which enhance its reactivity and biological activity. The presence of the nitro group (−NO₂) and the sulfonyl group (−SO₂) contributes significantly to its chemical behavior and biological interactions .

Anticancer Properties

Research indicates that benzaldehyde derivatives exhibit significant anticancer properties. A study evaluating various benzaldehyde analogs highlighted that compounds with similar structures to benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- showed cytotoxic effects against several cancer cell lines, including HL-60 (human leukemia), NALM-6 (human peripheral blood leukemia), WM-115 (melanoma), and COLO-205 (human colon adenocarcinoma) . The incorporation of various substituents in the benzaldehyde structure influences the cytotoxicity, with certain modifications leading to enhanced activity.

The mechanism underlying the biological activity of benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- involves interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with DNA and other cellular components, potentially leading to apoptosis in cancer cells. Additionally, studies have shown that certain derivatives can inhibit cell cycle progression, particularly arresting cells in the G2/M phase .

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
BenzaldehydeC7H6OSimple aromatic aldehydeLow
NitrobenzeneC6H5NO2Contains a nitro groupModerate toxicity
Benzaldehyde, 4-nitro-C8H7NO2Lacks ethoxy groupModerate anticancer activity
Benzaldehyde, 3-methoxy-C9H10O3Contains methoxy groupAntioxidant properties

Benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- stands out due to its combination of functional groups that may enhance its reactivity compared to simpler analogs .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In a controlled study assessing the cytotoxic effects of various benzaldehyde derivatives on cancer cell lines, it was found that modifications such as the introduction of ethoxy and nitro groups significantly increased cytotoxicity compared to unmodified benzaldehyde .
  • DNA Interaction Studies : Research utilizing DNA-cleavage protection assays demonstrated that certain derivatives interact with DNA in a manner that suggests potential applications as chemotherapeutic agents .
  • Antimicrobial Activity : Preliminary studies have indicated that compounds similar to benzaldehyde, 3-ethoxy-6-nitro-2-[(phenylsulfonyl)oxy]- display antimicrobial properties against various bacterial strains, suggesting a broader therapeutic potential .

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